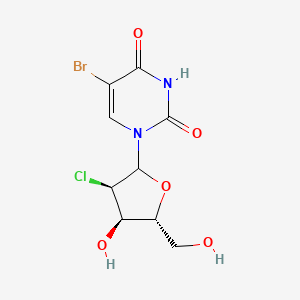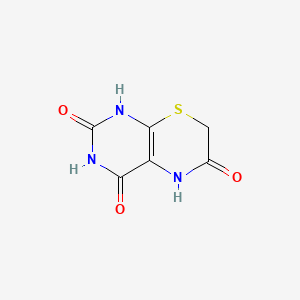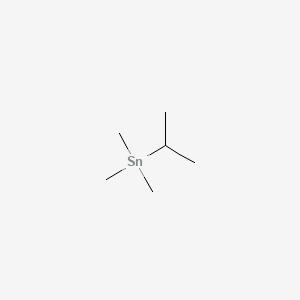
Stannane, trimethyl(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, trimethyl(1-methylethyl)-, also known as isopropyltrimethyltin, is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and one isopropyl group, making it a member of the organotin family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, trimethyl(1-methylethyl)- can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of alkyl bromides or iodides with hexamethyldistannane in the presence of a catalyst . This reaction is operationally convenient and offers good functional group tolerance, resulting in the formation of trimethylstannanes in good yields.
Industrial Production Methods
Industrial production of stannane, trimethyl(1-methylethyl)- typically involves the use of organotin reagents and catalysts to facilitate the stannylation process. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced techniques such as gas chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Stannane, trimethyl(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, trimethyl(1-methylethyl)- include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and organometallic compounds.
Major Products Formed
The major products formed from the reactions of stannane, trimethyl(1-methylethyl)- depend on the type of reaction and the reagents used. For example:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives with different functional groups.
Scientific Research Applications
Stannane, trimethyl(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of stannane, trimethyl(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to stannane, trimethyl(1-methylethyl)- include:
Stannane, triethyl(1-methylethyl)-: Another organotin compound with similar structural features.
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-: A structurally related compound with a cyclohexenyl group.
Uniqueness
Stannane, trimethyl(1-methylethyl)- is unique due to its specific combination of methyl and isopropyl groups bonded to the tin atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
3531-46-2 |
|---|---|
Molecular Formula |
C6H16Sn |
Molecular Weight |
206.90 g/mol |
IUPAC Name |
trimethyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3; |
InChI Key |
CKDNMBVGKKTLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
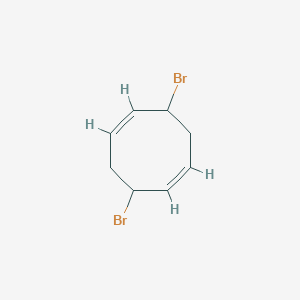
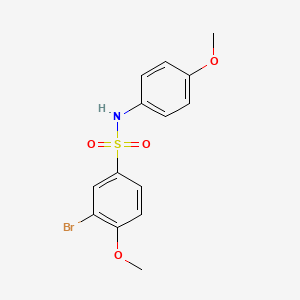

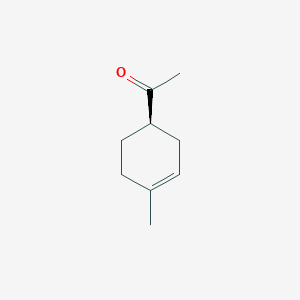
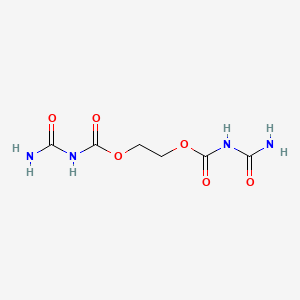
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
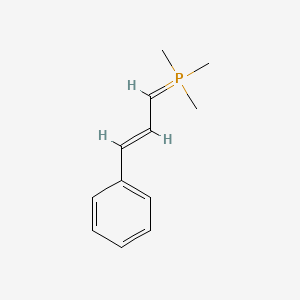
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
